Egfr/her2-IN-10 -

Egfr/her2-IN-10

Catalog Number: EVT-15273366
CAS Number:
Molecular Formula: C29H24ClF3N6O5
Molecular Weight: 629.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/her2-IN-10 is a compound targeting the epidermal growth factor receptor and human epidermal growth factor receptor 2. These receptors belong to the receptor tyrosine kinase family, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Overexpression or mutation of these receptors is often implicated in several cancers, making them significant targets for therapeutic intervention. The compound Egfr/her2-IN-10 is designed to inhibit the activity of these receptors, thereby potentially reducing tumor growth and progression.

Source and Classification

Egfr/her2-IN-10 is classified as a small molecule inhibitor specifically targeting the kinase activity of the epidermal growth factor receptor and HER2. The development of this compound stems from extensive research into the structural and functional dynamics of the EGFR/HER2 heterodimer, which has been shown to be crucial in cancer biology. The compound's design is informed by structural insights gained from studies using techniques such as cryo-electron microscopy and X-ray crystallography .

Synthesis Analysis

Methods

The synthesis of Egfr/her2-IN-10 typically involves organic synthesis techniques that focus on constructing a molecular framework capable of interacting with the ATP-binding site of the target kinases. Specific methods may include:

  • Solid-phase synthesis: This technique allows for the sequential addition of building blocks to create complex molecules while facilitating purification at each step.
  • Solution-phase synthesis: Involves traditional organic reactions in solution, allowing for greater flexibility in reaction conditions.

Technical Details

The synthetic pathway may include steps such as:

  1. Formation of key intermediates: Utilizing reactions like amide coupling or cyclization.
  2. Purification: Techniques such as high-performance liquid chromatography (HPLC) to isolate pure compounds.
  3. Characterization: Employing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of Egfr/her2-IN-10.
Molecular Structure Analysis

Structure

Egfr/her2-IN-10 features a specific arrangement that allows it to fit into the active site of both EGFR and HER2 kinases. The structural analysis reveals that it likely contains:

  • A central scaffold that mimics ATP.
  • Functional groups that enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Data

The molecular weight, solubility, and specific interactions with target proteins are critical data points for understanding its efficacy. For instance, binding affinity can be quantified using surface plasmon resonance or similar techniques.

Chemical Reactions Analysis

Reactions

Egfr/her2-IN-10 undergoes various chemical reactions upon interaction with its targets:

  • Binding Reaction: The primary reaction involves the formation of a non-covalent complex with the ATP-binding site of EGFR/HER2.
  • Inhibition Mechanism: By occupying this site, Egfr/her2-IN-10 prevents ATP from binding, thereby inhibiting downstream signaling pathways associated with cell proliferation.

Technical Details

Kinetic studies can provide insights into how quickly Egfr/her2-IN-10 inhibits its targets, which is essential for determining its potential therapeutic window.

Mechanism of Action

Process

The mechanism of action for Egfr/her2-IN-10 involves:

  1. Competitive Inhibition: By mimicking ATP, it competes with natural substrates for binding to the active site of EGFR and HER2.
  2. Signal Transduction Disruption: Inhibition leads to decreased phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and survival signals.

Data

Phosphorylation assays can quantify the extent to which Egfr/her2-IN-10 inhibits signaling pathways like RAS/RAF/MEK/ERK or PI3K/AKT, further elucidating its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

Egfr/her2-IN-10's physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: A specific melting point can indicate purity and stability.

Chemical Properties

Key chemical properties might include:

  • Solubility: Solubility in various solvents affects formulation strategies.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Relevant data should be obtained from stability studies conducted under different pH levels and temperatures.

Applications

Scientific Uses

Egfr/her2-IN-10 has significant applications in cancer research, particularly in targeting tumors overexpressing EGFR or HER2. Its potential uses include:

  • Therapeutic Development: As a candidate for clinical trials aimed at treating specific cancers such as breast cancer or non-small cell lung cancer.
  • Research Tool: To study signaling pathways associated with EGFR/HER2 activation in various cellular contexts.

This compound exemplifies how targeted therapies can be developed based on detailed molecular understanding and structural biology insights .

Properties

Product Name

Egfr/her2-IN-10

IUPAC Name

N-[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]-7-methoxy-6-[4-(2-nitroimidazol-1-yl)butoxy]quinazolin-4-amine

Molecular Formula

C29H24ClF3N6O5

Molecular Weight

629.0 g/mol

InChI

InChI=1S/C29H24ClF3N6O5/c1-42-25-16-23-21(15-26(25)43-12-3-2-10-38-11-9-34-28(38)39(40)41)27(36-17-35-23)37-19-7-8-24(22(30)14-19)44-20-6-4-5-18(13-20)29(31,32)33/h4-9,11,13-17H,2-3,10,12H2,1H3,(H,35,36,37)

InChI Key

OWTCMGIQRBBCSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)OCCCCN5C=CN=C5[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.